molecular formula C4H9NO3S B2849349 (3S,4S)-4-amino-1,1-dioxothiolan-3-ol CAS No. 20688-37-3; 444608-38-2

(3S,4S)-4-amino-1,1-dioxothiolan-3-ol

Cat. No.: B2849349
CAS No.: 20688-37-3; 444608-38-2
M. Wt: 151.18
InChI Key: REXPOWCRPFUCHS-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-4-amino-1,1-dioxothiolan-3-ol (CAS 1254309-19-7) is a high-value chiral sulfolane derivative of interest in medicinal chemistry and organic synthesis. This compound features a defined (3S,4S) stereochemistry, which is critical for its application as a building block in the development of stereospecific molecules . The 1,1-dioxide (sulfone) group is a key structural motif that influences the compound's electronic properties and can be essential for interacting with biological targets . As a constrained scaffold containing both amino and hydroxyl functional groups, it serves as a versatile synthon for further chemical modification, enabling the creation of more complex structures for research applications . While the specific biological mechanism of action for this base molecule is dependent on the final target, chiral sulfolane derivatives like this one are often explored for their potential as enzyme inhibitors or receptor ligands due to their ability to mimic transition states or participate in key binding interactions . The compound requires cold-chain transportation and should be stored under inert conditions to maintain stability and enantiomeric purity . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(3S,4S)-4-amino-1,1-dioxothiolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXPOWCRPFUCHS-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CS1(=O)=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20688-37-3
Record name rac-(3R,4R)-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione
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Contextualizing 3s,4s 4 Amino 1,1 Dioxothiolan 3 Ol As a Chiral Amino Alcohol and Sulfone Scaffold

The structure of (3S,4S)-4-amino-1,1-dioxothiolan-3-ol is a confluence of two highly valuable motifs in modern organic chemistry: the chiral amino alcohol and the tetrahydrothiophene-1,1-dioxide (sulfolane) ring system.

Chiral amino alcohols are organic compounds containing both an amine and a hydroxyl functional group, where the stereochemistry is explicitly defined. This structural motif is a privileged scaffold found in numerous natural products, pharmaceuticals, and agrochemicals. westlake.edu.cn In asymmetric synthesis, they are extensively used as chiral ligands for metal catalysts, chiral auxiliaries to guide the stereochemical outcome of reactions, and as versatile starting materials for the synthesis of other complex chiral molecules. westlake.edu.cnnih.gov The defined spatial relationship between the amino and hydroxyl groups allows for precise control in stereoselective transformations. acs.org

The sulfone scaffold, specifically the tetrahydrothiophene-1,1-dioxide (also known as sulfolane) ring, imparts distinct chemical properties. Sulfones are known for their high chemical and thermal stability. The five-membered sulfolane (B150427) ring has a relatively rigid, puckered conformation, which can influence the orientation of its substituents in a predictable manner. This conformational rigidity is a valuable attribute in stereoselective synthesis, where control over the three-dimensional arrangement of atoms is critical.

This compound brings these two features together in a single, compact molecule. The "(3S,4S)" designation specifies a cis relationship between the amino and hydroxyl groups on the sulfolane ring. This defined stereochemistry, combined with the bifunctional nature of the amino alcohol and the stable sulfone core, makes it a potentially valuable chiral building block.

Table 1: Structural Features of this compound

FeatureDescription
Molecular Formula C₄H₉NO₃S
Core Scaffold Tetrahydrothiophene-1,1-dioxide (Sulfolane)
Key Functional Groups Primary Amine (-NH₂), Secondary Alcohol (-OH), Sulfone (-SO₂-)
Chiral Centers C3 and C4
Stereochemistry (3S, 4S), indicating a cis relative configuration

Significance of Chiral Tetrahydrothiophene 1,1 Dioxide Derivatives in Stereoselective Synthesis

Chiral derivatives of tetrahydrothiophene-1,1-dioxide are significant precursors in stereoselective synthesis due to their conformational stability and the influence of the sulfone group on the reactivity of adjacent functional groups. While not naturally occurring, these sulfolane (B150427) derivatives are accessible synthetically and serve as building blocks for diverse heterocyclic compounds. researchgate.net

Academic studies have focused on the reactivity of isomeric amino alcohols within the sulfolane series, demonstrating their utility in constructing more complex, fused ring systems. The stereochemical relationship between the amino and hydroxyl groups (i.e., cis vs. trans) dictates their reactivity with various cyclizing agents. For instance, cis-isomers, such as (3S,4S)-4-amino-1,1-dioxothiolan-3-ol, have been shown to react with agents like triphosgene (B27547) or dimethyl acetylenedicarboxylate (B1228247) to afford fused heterocyclic products, specifically oxazolidin-2-ones and morpholin-2-ones, respectively. researchgate.net In these reactions, the proximity of the cis-configured amino and hydroxyl groups facilitates intramolecular cyclization.

Conversely, the corresponding trans-isomers, under the same conditions, tend to form open-chain products. researchgate.net This divergent reactivity based on stereochemistry underscores the importance of the chiral sulfolane scaffold in directing synthetic outcomes. The ability to selectively form either fused rings or acyclic derivatives from a common precursor by simply changing the stereochemistry is a powerful tool in diversity-oriented synthesis. This makes chiral sulfolane amino alcohols valuable intermediates for creating libraries of complex molecules for biological screening.

Table 2: Representative Stereoselective Reactions of cis-Sulfolane Amino Alcohols

ReagentResulting Fused HeterocycleReaction Type
TriphosgeneOxazolidin-2-oneIntramolecular Cyclization
Dimethyl acetylenedicarboxylateMorpholin-2-oneIntramolecular Cyclization
FormaldehydeOxazolidine (B1195125)Annulation

Overview of Current Academic Research Trajectories for 3s,4s 4 Amino 1,1 Dioxothiolan 3 Ol

Stereoselective Synthesis of this compound and Related Chiral β-Amino Sulfones

The stereoselective synthesis of chiral β-amino sulfones, including the specific compound this compound, is a significant area of research in organic chemistry. These compounds are valuable building blocks in medicinal chemistry and materials science. Various synthetic methodologies have been developed to control the stereochemistry at the C3 and C4 positions of the thiolane ring, ensuring the desired (3S,4S) configuration.

Strategies Involving Addition Reactions to Chiral Imines and Ketimines

A prominent strategy for the stereoselective synthesis of β-amino sulfones involves the addition of nucleophiles to chiral imines and ketimines. This approach allows for the direct installation of both the amino and sulfonyl groups with a high degree of stereocontrol.

A highly effective method for the stereoselective synthesis of β-substituted β-amino sulfones is the addition of sulfonyl anions to chiral N-sulfinyl imines. acs.orgnih.gov This reaction proceeds with high yields (75–99%) and excellent stereoselectivity. acs.orgnih.gov The chiral N-sulfinyl group, such as the tert-butylsulfinyl group, acts as a powerful chiral auxiliary, directing the nucleophilic attack of the sulfonyl anion to one face of the imine C=N double bond. us.es This high level of stereocontrol is crucial for establishing the desired stereochemistry in the final product. us.es

The reaction conditions for this transformation are typically mild, involving the use of a strong base, such as n-butyllithium (ⁿBuLi), to generate the sulfonyl anion. fao.org The subsequent addition to the N-sulfinyl imine provides the desired β-amino sulfone as a single anti-diastereoisomer in many cases. fao.org The versatility of this method allows for the synthesis of a wide range of β-amino sulfones by varying both the sulfone and the imine components. nih.gov Following the addition reaction, the sulfinyl group can be readily cleaved under acidic conditions to reveal the free amine.

Table 1: Diastereoselective Addition of Sulfonyl Anions to Chiral N-Sulfinyl Imines

Entry Sulfone N-Sulfinyl Imine Product Diastereomeric Ratio (dr) Yield (%)
1 Phenylmethylsulfone N-tert-butylsulfinyl-(E)-imine β-Amino sulfone >95:5 85
2 Ethylsulfone N-tert-butylsulfinyl-(E)-imine β-Amino sulfone >95:5 92
3 Phenylsulfonylmethane N-tert-butylsulfinyl-(E)-imine β-Amino sulfone >95:5 78

Note: The data presented in this table is illustrative and based on typical results reported in the literature for similar reactions.

Recent advancements have introduced chromium-catalyzed asymmetric cross-coupling reactions of aldehydes and N-sulfonyl imines as a powerful tool for synthesizing chiral β-amino alcohols. westlake.edu.cnorganic-chemistry.orgnih.gov This method offers a modular and efficient pathway to access diverse β-amino alcohols with vicinal stereocenters. nih.gov The reaction proceeds through a radical-polar crossover mechanism, where an α-amino radical is generated from the imine. organic-chemistry.orgnih.gov

A key aspect of this methodology is the use of a chiral chromium catalyst that performs multiple roles. nih.gov It facilitates the chemoselective single-electron reduction of the imine, intercepts the resulting radical to prevent unwanted side reactions, and directs the subsequent chemo- and stereoselective addition to the aldehyde. nih.gov This approach has demonstrated broad substrate compatibility, including aromatic, aliphatic, and heteroaromatic aldehydes, affording β-amino alcohols with high diastereo- and enantioselectivity. organic-chemistry.org While this method directly produces β-amino alcohols, the underlying principles of stereocontrol can be adapted for the synthesis of related structures like β-amino sulfones.

Table 2: Chromium-Catalyzed Asymmetric Cross-Coupling of Aldehydes and Imines

Entry Aldehyde Imine Catalyst Diastereomeric Ratio (dr) Enantiomeric Excess (ee) (%) Yield (%)
1 Benzaldehyde N-Tosylbenzaldimine CrCl₂/Chiral Ligand 95:5 98 88
2 Cyclohexanecarboxaldehyde N-Tosylbenzaldimine CrCl₂/Chiral Ligand 92:8 96 85
3 2-Thiophenecarboxaldehyde N-Tosylbenzaldimine CrCl₂/Chiral Ligand 90:10 97 82

Note: The data presented in this table is illustrative and based on typical results reported in the literature for similar reactions.

Enantioselective Approaches Utilizing Ring-Opening Reactions

Ring-opening reactions of cyclic precursors, such as epoxides and activated thiolanes, represent another important avenue for the enantioselective synthesis of chiral β-amino alcohols and their derivatives. These methods offer excellent control over stereochemistry and can be highly efficient.

The synthesis of this compound can be envisioned through the nucleophilic ring opening of a suitably activated thiolane precursor. This strategy involves the use of a chiral thiolane derivative that can undergo a regioselective and stereospecific ring-opening reaction with an amine nucleophile. The stereochemistry of the final product is dictated by the stereochemistry of the starting thiolane and the mechanism of the ring-opening reaction, which typically proceeds with inversion of configuration at the site of nucleophilic attack.

While specific examples for the synthesis of this compound via this exact route are not extensively detailed in the provided search results, the principle is a well-established synthetic strategy. The success of this approach hinges on the ability to prepare the activated thiolane precursor in an enantiomerically pure form.

The asymmetric ring-opening (ARO) of epoxides with amines is a widely used and highly effective method for the synthesis of chiral β-amino alcohols. researchgate.netrroij.com This reaction can be catalyzed by various chiral catalysts, including Lewis acids and organocatalysts, to achieve high enantioselectivity. organic-chemistry.org The reaction of a meso-epoxide with an amine in the presence of a chiral catalyst can lead to the formation of a single enantiomer of the β-amino alcohol product. organic-chemistry.org

The regioselectivity of the epoxide ring-opening is a critical factor, especially with unsymmetrical epoxides. rroij.comopenaccessjournals.com Nucleophilic attack generally occurs at the less sterically hindered carbon atom. rroij.comopenaccessjournals.com A variety of catalysts, including those based on zinc, scandium, and lithium, have been shown to effectively promote this transformation with excellent chemo-, regio-, and stereoselectivities. organic-chemistry.org The development of base-promoted ring opening of epoxides using pendant sulfamates and sulfamides has also been reported, offering a method with excellent diastereoselectivity and regiocontrol. nih.gov These established principles for the synthesis of chiral β-amino alcohols provide a strong foundation for developing synthetic routes to analogs like this compound.

Table 3: Asymmetric Ring-Opening of Epoxides with Amines

Entry Epoxide Amine Catalyst Enantiomeric Excess (ee) (%) Yield (%)
1 Cyclohexene oxide Aniline Chiral Scandium Complex 95 90
2 Styrene oxide Benzylamine Chiral Zinc Complex 92 85
3 1,2-Epoxyhexane p-Anisidine Chiral Sulfinamide Organocatalyst 98 92

Note: The data presented in this table is illustrative and based on typical results reported in the literature for similar reactions.

Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols and Related Derivatives

A common enzymatic cascade approach involves the sequential action of enzymes such as transaminases and ketoreductases. For instance, a prochiral ketosulfone precursor to the target molecule could be subjected to an asymmetric transamination to install the amino group with the desired (S) configuration at the C4 position. Subsequently, a stereoselective ketoreductase could reduce the adjacent ketone to a hydroxyl group with the corresponding (S) configuration at the C3 position, yielding the desired (3S,4S) diastereomer. The choice of enzymes is critical for achieving the correct stereochemical outcome, and extensive enzyme screening and engineering are often necessary to identify biocatalysts with the required substrate specificity and stereoselectivity.

The table below illustrates a hypothetical enzymatic cascade for the synthesis of this compound, based on established enzyme classes.

Table 1: Hypothetical Enzymatic Cascade for this compound Synthesis

StepEnzyme ClassSubstrateProductStereochemistry Controlled
1Transaminase (ATA)4-oxo-1,1-dioxothiolan-3-one(S)-4-amino-1,1-dioxothiolan-3-oneC4-Amino (S)
2Ketoreductase (KRED)(S)-4-amino-1,1-dioxothiolan-3-oneThis compoundC3-Hydroxyl (S)

Derivatization and Functionalization of Tetrahydrothiophene-1,1-dioxide Cores

The tetrahydrothiophene-1,1-dioxide (sulfolane) ring is a versatile scaffold for the synthesis of various functionalized molecules. The introduction of substituents with precise stereochemical control is a key challenge in harnessing this core for the synthesis of complex targets like this compound.

Introduction of Amino and Hydroxyl Functionalities on the Tetrahydrothiophene Skeleton

The simultaneous introduction of amino and hydroxyl groups onto the tetrahydrothiophene-1,1-dioxide skeleton with defined stereochemistry can be achieved through several synthetic routes. One common strategy involves the aminolysis of a corresponding epoxide. For example, a cis-epoxide on the sulfolane ring can be opened by an amine nucleophile, leading to a trans-amino alcohol. The stereochemical outcome of this reaction is governed by the well-established SN2 mechanism of epoxide opening.

Another approach involves the dihydroxylation of an unsaturated sulfolene, followed by the conversion of one of the hydroxyl groups into an amino group, often via a mesylate or tosylate intermediate and subsequent displacement with an azide, followed by reduction. The stereochemistry of the dihydroxylation step can be controlled using reagents like osmium tetroxide with chiral ligands.

Selective Functionalization of Substituted Thiolane Derivatives

Once the core tetrahydrothiophene-1,1-dioxide is functionalized with amino and hydroxyl groups, further selective derivatization can be performed. The differential reactivity of the amino and hydroxyl groups allows for selective protection and subsequent functionalization. For instance, the amino group can be selectively protected with a Boc or Cbz group, allowing for reactions to be carried out on the hydroxyl group, such as esterification or etherification. Conversely, the hydroxyl group can be protected as a silyl (B83357) ether, enabling modification of the amino group. This selective functionalization is crucial for building more complex molecules and for the development of chiral ligands and building blocks.

The table below summarizes common protecting groups used for the selective functionalization of amino alcohols.

Table 2: Common Protecting Groups for Amino and Hydroxyl Functionalities

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Aminotert-ButoxycarbonylBocAcidic conditions (e.g., TFA)
AminoCarboxybenzylCbzHydrogenolysis (H₂, Pd/C)
Hydroxyltert-ButyldimethylsilylTBDMSFluoride source (e.g., TBAF)
HydroxylBenzylBnHydrogenolysis (H₂, Pd/C)

Development and Application of Chiral Building Blocks and Ligands Derived from this compound

The unique stereochemical arrangement and the presence of both a coordinating amino alcohol moiety and a rigid sulfone backbone make this compound and its derivatives valuable chiral building blocks and potential ligands for asymmetric catalysis.

Chiral Sulfones as Key Intermediates in Enantioselective Transformations

Chiral sulfones are increasingly recognized as important structural motifs in medicinal chemistry and as powerful chiral auxiliaries and building blocks in asymmetric synthesis. rsc.org The sulfone group in this compound imparts specific conformational rigidity and electronic properties to the molecule. This can be exploited in the design of chiral ligands where the sulfone group can influence the stereochemical outcome of a metal-catalyzed reaction by steric hindrance or by modulating the electronic environment of the catalytic center.

Generation of Chiral Fragments from Amino Alcohols for Diverse Molecular Scaffolds

Chiral amino alcohols are versatile starting materials for the synthesis of a wide array of other chiral molecules. researchgate.net this compound can serve as a precursor to other chiral building blocks. For example, oxidative cleavage of the vicinal amino alcohol can yield a chiral sulfone-containing aldehyde or carboxylic acid. The amino and hydroxyl groups can also be incorporated into larger heterocyclic systems, such as oxazolidinones or morpholines, which are themselves valuable chiral scaffolds. The inherent chirality of the starting amino alcohol is transferred to the new molecular framework, providing a reliable method for the synthesis of enantiomerically pure complex molecules.

Design of Chiral Catalysts and Auxiliaries (e.g., Oxazaborolidines) for Asymmetric Induction

The cornerstone of asymmetric synthesis lies in the use of chiral catalysts or auxiliaries that can effectively transfer stereochemical information to a prochiral substrate. Chiral oxazaborolidines, famously known as Corey-Bakshi-Shibata (CBS) catalysts, are exceptionally effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, a key step in many amino alcohol syntheses. insuf.orgnih.gov

These catalysts are typically prepared in situ from a chiral β-amino alcohol and a borane (B79455) source. nih.govresearchgate.net The design principle hinges on creating a rigid, sterically defined environment around the boron atom, which acts as a Lewis acid. This Lewis acidic center coordinates with the carbonyl oxygen of the ketone substrate. The steric bulk on the catalyst framework then dictates the trajectory of the hydride delivery from a borane complex (the stoichiometric reductant), effectively blocking one face of the ketone and allowing reduction to occur selectively on the other. insuf.orgpolyu.edu.hk

The predictability and high enantioselectivity of the CBS reduction have made it a widely adopted method. The choice of substituents on the oxazaborolidine ring significantly influences its catalytic activity and the level of asymmetric induction. For instance, the (S)-α,α-diphenyl-2-pyrrolidinemethanol-derived catalyst is recognized for its superior performance in providing chiral secondary alcohols with predictable stereochemistry. nih.gov Modifications, such as hydrogenating the phenyl rings to cyclohexyl rings, have been explored to investigate the steric and electronic effects on enantioselectivity. polyu.edu.hk

Table 1. Performance of Chiral Oxazaborolidine Catalysts in Asymmetric Ketone Reduction
Chiral Amino Alcohol PrecursorKetone SubstrateProductEnantiomeric Excess (e.e.)Reference
(S)-α,α-Diphenyl-2-pyrrolidinemethanolAcetophenone(R)-1-PhenylethanolUp to 97% nih.gov
N,N-dimethyl-2-amino-1,2-dicyclohexylethanolChalcone (an enone)(S)-1,3-Diphenyl-2-propen-1-olUp to 86.7% polyu.edu.hk
(1R,2S)-Norephedrine derivative3-Chloroacetyl pyridine(R)-2-amino-1-(3-pyridinyl)ethanol>99% acs.org

Methodological Advancements in Asymmetric Synthesis

Recent decades have witnessed a surge in the development of novel catalytic systems that offer enhanced efficiency, selectivity, and substrate scope for the synthesis of chiral amino alcohols. rsc.org These advancements span transition-metal catalysis, organocatalysis, and highly selective reduction techniques.

Transition metals, with their diverse reactivity, are central to many modern asymmetric transformations for synthesizing chiral amino alcohols. rsc.org

Rhodium (Rh)-catalyzed reactions are particularly effective for the asymmetric reduction of α-amino ketones. The use of chiral phosphine (B1218219) ligands, such as DuPHOS, in conjunction with a rhodium precursor enables the highly enantioselective hydrogenation or hydrosilylation of ketone functionalities, establishing the hydroxyl stereocenter with excellent control. researchgate.netacs.org These methods are advantageous due to their high efficiency and the ability to generate products with high enantiomeric purity. researchgate.net

Nickel (Ni)-catalyzed reactions have emerged as a powerful tool for constructing vicinal amino alcohols, often through reductive cross-coupling pathways. For instance, a nickel(0) catalyst, in combination with a chiral phosphoramidite (B1245037) ligand, can mediate the reductive coupling of aldehydes with carbamate-protected amino-pentadienoates. nih.gov This approach allows for the formation of anti-configured vicinal amino alcohol derivatives with high diastereoselectivity and enantioselectivity. The ligand plays a crucial role in controlling the regiochemical course of the reaction, directing the coupling to occur at the desired position to furnish the amino alcohol framework. nih.gov More recently, dual catalytic systems combining nickel with photoredox catalysts have enabled novel transformations, such as the coupling of α-silyl amines with carbonyl compounds to generate protected 1,2-amino alcohols. organic-chemistry.org

Table 2. Examples of Transition Metal-Catalyzed Syntheses of Chiral Amino Alcohol Derivatives
Metal Catalyst SystemReaction TypeSubstratesKey FeaturesReference
[Rh(COD)Cl]₂ / Chiral Thiazolidine LigandAsymmetric Hydrosilylation2-Amino aryl ketonesYields up to 98%, e.e. >92% for substituted aryl ketones. researchgate.net
Ni(0) / VAPOL-derived Phosphoramidite LigandReductive CouplingAldehydes and 5-amino-2,4-pentadienoatesForms anti-configured products with >20:1 dr and up to 99% e.e. after recrystallization. nih.gov
Ru-Diamine CatalystAsymmetric Transfer HydrogenationUnprotected α-amino ketonesExcellent enantioselectivities (>99% e.e.) and high yields; avoids pressurized H₂. acs.org
Cu(OAc)₂ / Chiral LigandSequential Hydrosilylation and HydroaminationEnals and EnonesProvides access to all possible stereoisomers with >20:1 d.r. and >99% e.e. nih.gov

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has become a third pillar of asymmetric synthesis. tandfonline.com This approach offers advantages such as operational simplicity and environmental friendliness. For amino alcohol synthesis, bifunctional organocatalysts are particularly effective. These catalysts possess both a Lewis basic site (e.g., an amino group) and a Brønsted acidic site (e.g., a hydroxyl or thiourea (B124793) group) within the same molecule.

This dual functionality allows the catalyst to simultaneously activate both the electrophile and the nucleophile. For example, in the Michael addition of a β-keto ester to a nitroalkene, a β-amino alcohol-derived organocatalyst can use its amino group to form an enamine with the keto ester (nucleophile activation) while the hydroxyl group activates the nitroalkene (electrophile activation) via hydrogen bonding. rsc.org This dual activation within a chiral scaffold rigidly controls the transition state, leading to high stereoselectivity. Chiral amino alcohols themselves are often used as organocatalysts or as precursors for more complex catalytic systems. tandfonline.com

The generation of the chiral amino alcohol motif frequently relies on the highly selective reduction of a carbonyl or imine group adjacent to an existing stereocenter or the simultaneous creation of both stereocenters.

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation: These methods are among the most efficient for synthesizing enantiomerically pure 1,2-amino alcohols. rsc.org Asymmetric transfer hydrogenation (ATH) using ruthenium–diamine catalysts is particularly powerful for the reduction of unprotected α-amino ketones. acs.org This technique is operationally simpler than high-pressure hydrogenation and provides excellent enantioselectivities and high yields, making it a practical and cost-effective route to important pharmaceutical building blocks. acs.org

Biocatalysis: The use of enzymes, such as ketone reductases (KREDs) and amine dehydrogenases (AmDHs), offers an alternative and often superior method for selective reductions. nih.govfrontiersin.org Enzymes operate under mild aqueous conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. Engineered amine dehydrogenases have been developed to catalyze the asymmetric reductive amination of α-hydroxy ketones, using ammonia (B1221849) as the amino donor, to produce chiral amino alcohols with greater than 99% e.e. frontiersin.org Similarly, engineered reductases can convert β-keto esters to their corresponding (S)-hydroxy esters with high yield and enantiomeric excess, which are key intermediates for complex molecules. mdpi.com These biocatalytic methods are increasingly applied in industrial processes due to their efficiency and green credentials. mdpi.com

Table 3. Comparison of Stereoselective Reduction Methods for Chiral Amino Alcohol Synthesis
MethodologyCatalyst/ReagentSubstrate TypeAdvantagesTypical SelectivityReference
CBS ReductionChiral Oxazaborolidine / BoraneProchiral KetonesHigh predictability, excellent enantioselectivity.90-99% e.e. nih.gov
Asymmetric Transfer Hydrogenation (ATH)Ru-Diamine Complexα-Amino KetonesNo pressurized H₂, high yields, tolerates unprotected amines.>99% e.e. acs.org
Biocatalytic ReductionEngineered Dehydrogenases/Reductasesα-Hydroxy Ketones, β-Keto EstersMild aqueous conditions, exceptional selectivity, environmentally benign.>99% e.e. frontiersin.orgmdpi.com
Diastereoselective ReductionCatecholborane or LiBHEt₃β-Hydroxy-N-sulfinyl iminesAccess to both syn- and anti-1,3-amino alcohols by choice of reagent.High d.r. nih.gov

Reactivity of the Amino Group in this compound

The primary amino group is a cornerstone of the reactivity of this compound, serving as a primary site for molecular modifications. Its nucleophilic nature is central to the synthesis of a diverse range of derivatives.

The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic and capable of attacking electron-deficient atoms. This characteristic allows it to participate in various chemical transformations. For example, it can react with alkylating agents, such as alkyl halides, to form secondary and tertiary amines. Furthermore, its reaction with carbonyl compounds like aldehydes and ketones can yield imines (Schiff bases), which can be subsequently reduced to provide N-alkylated products. The steric environment and the strong electron-withdrawing effect of the adjacent sulfone group modulate the reactivity of this amino function.

A prevalent and significant derivatization pathway for the amino group is its acylation to create robust amide bonds. This transformation is readily accomplished by reacting this compound with acylating agents like acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. These reactions typically proceed with high efficiency, offering a reliable method for introducing varied acyl substituents.

Similarly, the reaction of the amino group with isocyanates leads to the formation of ureas. nih.gov Urea linkages are valuable in medicinal chemistry as they can participate in hydrogen bonding interactions, which can be crucial for binding to biological targets. Another important transformation is the reaction with sulfonyl chlorides to produce sulfonamides, a functional group present in many therapeutic agents.

Table 1: Representative Reactions of the Amino Group

Reaction Type Electrophilic Reagent Linkage Formed Product Class
Acylation Acyl Chloride / Anhydride Amide N-Acyl Derivative
Alkylation Alkyl Halide Amine N-Alkyl Derivative
Carbamoylation Isocyanate Urea N-Substituted Urea

Transformations Involving the Hydroxyl Functionality

The secondary hydroxyl group on the thiolan ring provides a second reactive site for chemical modification, enabling the synthesis of another class of derivatives.

The hydroxyl group can be converted to an ester through reaction with carboxylic acids or their more reactive derivatives, a process known as esterification. This transformation can alter the molecule's physicochemical properties, such as its solubility and lipophilicity.

Etherification, the formation of an ether linkage, is another key transformation. This can be achieved by deprotonating the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (Williamson ether synthesis). This allows for the introduction of a wide variety of alkyl and aryl substituents at the oxygen atom.

Oxidation of the secondary alcohol in this compound can yield the corresponding ketone, (S)-4-amino-1,1-dioxothiolan-3-one. This conversion requires the use of specific oxidizing agents, and the choice of reagent must account for the presence of the potentially oxidizable amino group. nih.gov Selective oxidation of alcohols in the presence of amines is a well-established challenge in organic synthesis, often requiring protection of the amino group or the use of chemoselective oxidizing systems. qualitas1998.netbeilstein-journals.org

Regarding reduction, the alcohol moiety is already in a reduced state. Further "reduction" in the sense of deoxygenation to remove the hydroxyl group is a complex process that is not a typical or facile reaction pathway for this functional group and would necessitate specialized, multi-step synthetic methods.

Reactivity and Stability of the Sulfone Moiety

The sulfone group is a defining feature of the molecule's structure, imparting significant chemical stability and influencing the reactivity of adjacent atoms. researchgate.netnih.gov

The sulfur atom in the sulfone group is at its highest oxidation state, making it highly resistant to further oxidation. Sulfones are generally stable to a broad spectrum of reaction conditions, which is advantageous when performing chemical modifications on the amino or hydroxyl groups. researchgate.netnih.gov

A key electronic effect of the sulfone is its strong electron-withdrawing nature. This property increases the acidity of the protons on the carbon atoms immediately adjacent to the sulfone group (the α-carbons). researchgate.net Under the influence of a strong base, these α-protons can be removed to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of substituents at the C2 and C5 positions of the thiolan ring. However, these reactions must be carefully managed to prevent undesired side reactions such as ring cleavage. researchgate.net The sulfonyl group's ability to act as a hydrogen bond acceptor can also play a role in the molecule's interactions. researchgate.net

Table 2: Overview of Functional Group Reactivity

Functional Group Reaction Type Potential Reagents Resulting Moiety
Amino (-NH₂) Acylation Carboxylic Acid, Acyl Chloride Amide (-NHCOR)
Sulfonylation Sulfonyl Chloride Sulfonamide (-NHSO₂R)
Hydroxyl (-OH) Esterification Carboxylic Acid, Anhydride Ester (-OCOR)
Etherification Alkyl Halide (with base) Ether (-OR)
Oxidation Oxidizing Agent (e.g., TEMPO) Ketone (=O)

| Sulfone (-SO₂-) | α-Deprotonation | Strong Base (e.g., n-BuLi) | α-Substituted Sulfone |

Role of the Sulfone as an Electron-Withdrawing Group

The sulfone group (SO₂) in the thiolane-1,1-dioxide ring is a potent electron-withdrawing group. This characteristic is attributed to the high electronegativity of the two oxygen atoms double-bonded to the sulfur atom. The inductive effect of the sulfone group significantly influences the reactivity of the entire molecule. By withdrawing electron density from the surrounding carbon atoms, it increases the acidity of the protons on the α-carbons (the carbon atoms adjacent to the sulfone group). This electronic influence is fundamental to the chemical behavior of the compound, particularly in reactions involving the formation of carbanions. Thiophene 1,1-dioxides, which share the sulfone feature, are recognized as α,β-unsaturated sulfones and readily participate in nucleophilic 1,4-addition reactions, acting as Michael acceptors. utexas.edu

Reactions Involving the Sulfone (e.g., alpha-sulfone carbanion chemistry)

The electron-withdrawing nature of the sulfone group facilitates the deprotonation of the α-carbons, leading to the formation of α-sulfone carbanions. These stabilized carbanions are valuable intermediates in organic synthesis, enabling the formation of new carbon-carbon bonds. While specific studies detailing the α-sulfone carbanion chemistry of this compound are not extensively documented in the provided search results, the general principles of sulfone chemistry suggest its potential for such reactions. These reactions typically involve the treatment of the sulfone-containing compound with a strong base to generate the carbanion, which can then react with various electrophiles.

Intramolecular Cyclization and Ring-Closing Reactions of Derivatives

The vicinal amino and hydroxyl groups in this compound make it an ideal precursor for the synthesis of various heterocyclic structures through intramolecular cyclization reactions. These transformations are crucial for generating more complex molecules with potential biological activities.

Synthesis of Oxazolidinones and Sultams from Amino Alcohol Precursors

The 1,2-amino alcohol functionality is a well-established precursor for the synthesis of oxazolidinones. nih.gov These five-membered heterocyclic compounds are of significant interest in medicinal chemistry. The synthesis can be achieved through various methods, including the reaction of the amino alcohol with phosgene (B1210022) or its equivalents, or through base-mediated cyclization of carbamate (B1207046) derivatives. organic-chemistry.orggoogle.com For instance, amino alcohols can be cyclized with diethyl carbonate to yield oxazolidinones. researchgate.net

Similarly, the amino alcohol moiety can be utilized in the synthesis of sultams, which are cyclic sulfonamides. A common strategy involves the base-mediated cyclization of N,O-dimesylate derivatives of amino alcohols, which provides access to five- and six-membered sultams. researchgate.net This approach highlights the versatility of the amino alcohol precursor in constructing different heterocyclic scaffolds.

Precursor Functional GroupReagents/ConditionsResulting Heterocycle
Amino alcoholDiethyl carbonateOxazolidinone
Amino alcohol (as N,O-dimesylate)Base-mediated cyclizationSultam (isothiazolidine-1,1-dioxide)

Mannich-Type Cyclizations Incorporating Thiolane-1,1-dioxide Structures

The Mannich reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of nitrogen-containing compounds. beilstein-journals.org In the context of thiolane-1,1-dioxide structures, Mannich-type cyclizations can lead to the formation of complex bicyclic and polycyclic systems. While the direct application to this compound is not explicitly detailed, related chemistries involving tetrahydropyridine-2-thiolates demonstrate the potential for double Mannich-type reactions to construct diazabicyclo[3.3.1]nonane derivatives. researchgate.net These reactions typically involve the condensation of an amine, an aldehyde (or its equivalent), and a compound with an active hydrogen, which in this case could be a derivative of the thiolane-1,1-dioxide. The nitro-Mannich (or aza-Henry) reaction is another variant that has been successfully employed to establish stereochemistry in the synthesis of complex nitrogen-containing heterocycles. beilstein-journals.org

Stereochemical Retention and Inversion During Chemical Transformations

The stereochemistry of this compound is a critical aspect of its chemical identity and reactivity. Chemical transformations involving the chiral centers (C3 and C4) must be carefully controlled to either retain or invert the existing stereochemistry, depending on the desired outcome.

Reactions at the chiral centers can proceed through various mechanisms, each with distinct stereochemical consequences. For example, nucleophilic substitution reactions can occur with either retention or inversion of configuration, depending on whether the mechanism is Sₙ1-like or Sₙ2. In the synthesis of heterocyclic compounds from chiral precursors, the stereochemistry of the starting material often dictates the stereochemistry of the product. For instance, the synthesis of oxazolidinones from chiral amino alcohols is a common strategy to preserve stereochemical integrity. The specific reaction conditions, including the choice of reagents and solvents, can play a crucial role in determining the stereochemical outcome of a transformation.

Transformation TypePotential Stereochemical OutcomeInfluencing Factors
Nucleophilic Substitution at C3 or C4Retention or InversionReaction mechanism (Sₙ1 vs. Sₙ2), nature of nucleophile and leaving group
Intramolecular CyclizationRetention of StereochemistryConcerted vs. stepwise mechanism, rigidity of the transition state
Derivatization of Amino or Hydroxyl GroupGenerally RetentionReaction occurs away from the chiral center

Advanced Spectroscopic and Structural Elucidation of 3s,4s 4 Amino 1,1 Dioxothiolan 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the molecular structure. The ¹H NMR spectrum gives details on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical nature (e.g., aliphatic, attached to a heteroatom).

For (3S,4S)-4-amino-1,1-dioxothiolan-3-ol, the protons on the five-membered ring are expected to show distinct signals. The protons attached to carbons bearing the amino (-NH₂) and hydroxyl (-OH) groups (H3 and H4) would appear as multiplets, with their chemical shifts influenced by these electronegative substituents. The protons on the carbons adjacent to the sulfone group (H2 and H5) would be significantly deshielded and shifted downfield due to the strong electron-withdrawing nature of the sulfone.

The coupling constants (J-values) between adjacent protons (e.g., H3-H4, H4-H5) are crucial for establishing the trans stereochemistry of the amino and hydroxyl groups. A characteristic coupling constant for vicinal trans protons on a five-membered ring would confirm the (3S,4S) configuration.

Illustrative ¹H NMR Data for this compound (Note: This is a hypothetical data table based on chemical principles, as specific experimental data is not publicly available.)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H2a, H2b3.20 - 3.40m-
H34.10 - 4.30mJ(H3,H4), J(H3,H2a), J(H3,H2b)
H43.50 - 3.70mJ(H4,H3), J(H4,H5a), J(H4,H5b)
H5a, H5b3.00 - 3.20m-
OHBroads-
NH₂Broads-

Illustrative ¹³C NMR Data for this compound (Note: This is a hypothetical data table based on chemical principles.)

CarbonPredicted Chemical Shift (δ, ppm)
C255 - 60
C370 - 75
C458 - 63
C552 - 57

Two-dimensional (2D) NMR experiments are powerful methods for unambiguously assigning signals and elucidating complex structures. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. rsc.orgrsc.org For this compound, COSY would show cross-peaks connecting H3 with H4, H3 with the H2 protons, and H4 with the H5 protons, confirming the connectivity of the carbon backbone.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon atoms to which they are directly attached. rsc.org This allows for the definitive assignment of each carbon signal based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. rsc.org This is particularly valuable for stereochemical analysis. For the (3S,4S) diastereomer, a strong NOE cross-peak would be expected between H3 and H4, as they are on the same face of the thiolan-3-ol ring, which would help confirm their relative stereochemistry. The analysis of NOESY spectra can help determine the predominant conformation of the molecule in solution. mdpi.com

The five-membered thiolane ring is not planar and can exist in various conformations, such as envelope and twist forms, which can interconvert. Dynamic NMR (DNMR) spectroscopy involves acquiring NMR spectra at different temperatures to study these conformational exchange processes. mdpi.com If the rate of interconversion between conformers is on the NMR timescale, changes in the spectra, such as peak broadening or coalescence, can be observed as the temperature is varied. Analyzing these changes can provide thermodynamic and kinetic parameters for the conformational exchange, offering insight into the molecule's flexibility and the relative stability of its conformers.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound by distinguishing between compounds that have the same nominal mass but different elemental compositions. For this compound (C₄H₉NO₃S), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass with the calculated theoretical mass.

Illustrative HRMS Data (Note: This is a hypothetical data table.)

IonCalculated Exact Mass [M+H]⁺Observed Exact Mass [M+H]⁺
C₄H₁₀NO₃S⁺152.0376152.0378

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. researchgate.net The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of protonated aliphatic α-amino acids, for example, often involves the loss of water and carbon monoxide. nih.gov

For this compound, MS/MS analysis would likely show characteristic losses of small neutral molecules such as water (H₂O) from the hydroxyl group, ammonia (B1221849) (NH₃) from the amino group, and sulfur dioxide (SO₂) from the sulfone group. The analysis of these fragmentation pathways helps to confirm the presence and connectivity of the different functional groups within the molecule. researchgate.netnih.gov

Illustrative MS/MS Fragmentation Data for [M+H]⁺ of this compound (Note: This is a hypothetical data table.)

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
152.0135.0NH₃
152.0134.0H₂O
152.088.0SO₂
134.0117.0NH₃

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Conformation

X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's absolute stereochemistry and its preferred conformation in the solid state. While a crystal structure for this compound itself is not publicly available, analysis of closely related sulfolane-based amino alcohols provides critical structural insights.

In the solid state, the sulfolane (B150427) ring of these amino alcohol derivatives typically adopts a twisted or envelope conformation. The substituents on the ring, namely the amino and hydroxyl groups, can exist in either axial or equatorial positions, which influences the intermolecular interactions within the crystal lattice. Hydrogen bonding is a dominant feature in the crystal packing of these compounds, with the hydroxyl and amino groups acting as hydrogen bond donors and the sulfone oxygens, hydroxyl oxygen, and amino nitrogen serving as acceptors. researchgate.net These interactions create extensive networks that stabilize the crystal structure. For instance, in the crystal structure of one of the derivatives, a centrosymmetric dimer is formed through hydrogen bonding. researchgate.net

The precise determination of the absolute configuration by X-ray crystallography is crucial for understanding the structure-activity relationships of chiral molecules. The data obtained from such analyses provide the foundational knowledge for computational modeling and drug design efforts.

Below is a representative data table summarizing typical crystallographic parameters that would be obtained for a derivative of this compound.

ParameterValue
Empirical FormulaC11H15NO3S
Formula Weight241.31
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa = 8.5 Å, b = 12.1 Å, c = 10.9 Å α = 90°, β = 105.2°, γ = 90°
Volume1080 Å3
Z4
Density (calculated)1.48 g/cm3

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

The vibrational spectrum of this compound is dominated by the characteristic vibrations of the sulfone, hydroxyl, and amino groups, as well as the vibrations of the thiolane ring.

Key Vibrational Modes:

Sulfone Group (SO₂): The sulfone group gives rise to two very strong and distinct stretching vibrations. The asymmetric stretching (ν_as(SO₂)) typically appears in the 1350-1300 cm⁻¹ region, while the symmetric stretching (ν_s(SO₂)) is found in the 1160-1120 cm⁻¹ range. These bands are often the most intense in the IR spectrum.

Hydroxyl Group (O-H): The O-H stretching vibration is highly sensitive to hydrogen bonding. In a condensed phase, it appears as a broad and strong band in the region of 3600-3200 cm⁻¹. The C-O stretching vibration is expected in the 1260-1000 cm⁻¹ region.

Amino Group (N-H): A primary amine exhibits two N-H stretching vibrations: an asymmetric stretch (ν_as(NH₂)) and a symmetric stretch (ν_s(NH₂)), typically found between 3500 and 3300 cm⁻¹. The N-H bending or scissoring vibration usually appears in the 1650-1580 cm⁻¹ region.

Aliphatic C-H Bonds: The C-H stretching vibrations of the thiolane ring are expected in the 3000-2850 cm⁻¹ region. C-H bending vibrations occur at lower frequencies, typically between 1470 and 1350 cm⁻¹.

Raman spectroscopy provides complementary information. While the polar sulfone and hydroxyl groups give strong IR signals, the less polar C-C and C-S bonds of the thiolane ring may produce more prominent signals in the Raman spectrum. The combination of both techniques allows for a more complete vibrational assignment. scielo.org.mx

The following table summarizes the expected characteristic vibrational frequencies for this compound.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H (Alcohol)Stretching3600 - 3200Strong, BroadWeak
N-H (Amine)Stretching3500 - 3300MediumMedium
C-H (Aliphatic)Stretching3000 - 2850MediumStrong
N-H (Amine)Bending1650 - 1580MediumWeak
SO₂ (Sulfone)Asymmetric Stretching1350 - 1300Very StrongMedium
SO₂ (Sulfone)Symmetric Stretching1160 - 1120Very StrongStrong
C-O (Alcohol)Stretching1260 - 1000StrongWeak

Detailed analysis of the IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), can provide a deeper understanding of the molecule's conformational properties and intermolecular interactions in different environments. scielo.org.mx

Computational and Theoretical Investigations of 3s,4s 4 Amino 1,1 Dioxothiolan 3 Ol

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular structures and energies. For sulfolane-based amino alcohols, DFT methods are applied to understand their inherent stability, conformational preferences, and spectroscopic characteristics.

A significant computational study on the formation of trans- and cis-3-hydroxy-4-aminosulfolanes, the class of compounds to which (3S,4S)-4-amino-1,1-dioxothiolan-3-ol belongs, utilized the M06-2X functional with the 6-31++G** basis set. researchgate.net This level of theory is well-regarded for its accuracy in handling non-covalent interactions and reaction energetics, which are critical for analyzing the structure and reactivity of this substituted sulfolane (B150427) derivative. researchgate.net

Computational Method Details
Theory Level Density Functional Theory (DFT)
Functional M06-2X
Basis Set 6-31++G**
Application Mechanistic investigation of formation

The stereochemistry of this compound is defined as trans, with the amino and hydroxyl groups on opposite faces of the five-membered thiolane ring. Computational studies, in conjunction with experimental techniques like Nuclear Overhauser Effect (NOE) and NOESY spectroscopy, are essential for confirming such stereochemical assignments. researchgate.net The trans configuration is a key aspect of its conformational identity. Theoretical calculations performed as part of mechanistic studies on the synthesis of this compound class help to rationalize why this particular stereoisomer is formed. researchgate.net The optimization of the product's geometry within the DFT framework provides the most stable arrangement of the atoms, confirming the low-energy state of the trans conformation that results from the reaction pathway. researchgate.net

Understanding the energetic landscape is key to predicting the relative stability of different isomers and the pathways leading to their formation. Computational studies on the synthesis of vicinal amino alcohols derived from sulfolane have mapped the reaction pathways, including the energies of intermediates and transition states. researchgate.net The calculations revealed that the formation of these amino alcohols proceeds through a base-catalyzed rearrangement of an epoxide precursor into an allylic alcohol intermediate. researchgate.net The subsequent addition of the amine to this intermediate dictates the final stereochemistry. The computed energy barriers for the different steps in this landscape explain the observed product distribution and the preference for certain stereoisomers under specific reaction conditions. researchgate.net

While DFT calculations are widely used to predict spectroscopic data like NMR chemical shifts and IR frequencies to aid in structural elucidation, specific predicted data for this compound are not detailed in available research. However, the computational studies that have been performed provide optimized geometries. researchgate.net These geometries are crucial prerequisites for any subsequent calculation of spectroscopic properties. The structural confirmation in the foundational studies was primarily achieved through extensive experimental 1D and 2D NMR analysis, which provides a benchmark for any future theoretical predictions. researchgate.net

Applications of 3s,4s 4 Amino 1,1 Dioxothiolan 3 Ol in Advanced Organic Synthesis

A Chiral Building Block for Asymmetric Molecular Construction

The inherent chirality of (3S,4S)-4-amino-1,1-dioxothiolan-3-ol, with its well-defined stereocenters, makes it an exemplary starting material in asymmetric synthesis. The fixed spatial arrangement of its functional groups allows for a high degree of stereocontrol in subsequent chemical transformations, enabling the synthesis of complex molecules with specific, predetermined three-dimensional structures. The sulfone group, an electron-withdrawing entity, can influence the reactivity of adjacent positions, while the amino and hydroxyl groups offer convenient handles for a variety of chemical modifications. This combination of features allows chemists to leverage this compound as a foundational element for building intricate and functionally diverse molecules.

Synthesis of Enantiomerically Pure Heterocycles and Carbocycles

The stereochemically defined framework of this compound serves as an excellent starting point for the synthesis of a range of enantiomerically pure heterocyclic and carbocyclic systems. The amino and hydroxyl groups can be readily transformed into various other functionalities, or they can participate directly in cyclization reactions. For instance, the amino group can act as a nucleophile in intramolecular ring-forming reactions to generate nitrogen-containing heterocycles such as pyrrolidines and piperidines. Similarly, the hydroxyl group can be a precursor for ether or ester linkages within a cyclic framework. The carbon backbone of the thiolane dioxide ring can also be manipulated and incorporated into larger carbocyclic systems, with the original stereocenters directing the stereochemical outcome of the newly formed rings.

Incorporation into Chiral Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The structural rigidity and defined stereochemistry of this compound make it an attractive scaffold for the design of such ligands. By chemically modifying the amino and hydroxyl groups, it is possible to introduce phosphorus, nitrogen, or oxygen-based donor atoms that can coordinate to a metal center. The chiral environment created by the ligand framework can then influence the stereochemical course of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. For example, derivatization of the amino group to form a phosphine (B1218219) or an amine can lead to the creation of bidentate or monodentate ligands for transition-metal-catalyzed reactions such as asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions.

Strategies for the Enantioselective Introduction of Multiple Stereocenters

A significant challenge in organic synthesis is the ability to control the stereochemistry of multiple stereocenters within a single molecule. This compound provides a strategic advantage in this regard. Starting with its two existing and defined stereocenters, subsequent reactions can be designed to be highly diastereoselective. The steric hindrance and electronic properties of the rigid ring system can guide the approach of reagents to one face of the molecule over the other. For instance, reactions at a prochiral center adjacent to the ring can be influenced by the existing stereochemistry, leading to the selective formation of one diastereomer. This substrate-controlled diastereoselectivity is a powerful tool for building up molecules with multiple, contiguous stereocenters in a predictable manner.

Scaffolds for Diverse Chemical Libraries in Medicinal Chemistry Research

In the realm of drug discovery and medicinal chemistry, the generation of diverse chemical libraries is paramount for identifying new bioactive compounds. The unique three-dimensional shape and functional group display of this compound make it an ideal scaffold for the construction of such libraries. By systematically modifying the amino and hydroxyl groups with a variety of different chemical moieties, a large number of distinct compounds can be synthesized. This approach, often referred to as scaffold-based library design, allows for the exploration of a wide range of chemical space around a central, rigid core. The resulting compounds can then be screened for their biological activity, providing valuable starting points for the development of new therapeutic agents. The defined stereochemistry of the scaffold ensures that the library members have a well-defined three-dimensional structure, which is crucial for their interaction with biological targets.

Future Research Directions and Unexplored Avenues for 3s,4s 4 Amino 1,1 Dioxothiolan 3 Ol Chemistry

Development of Greener and More Sustainable Synthetic Routes for the Compound

The pursuit of environmentally benign chemical processes is a paramount goal in modern synthesis. Future efforts in the synthesis of (3S,4S)-4-amino-1,1-dioxothiolan-3-ol will likely pivot towards greener methodologies that minimize waste, reduce energy consumption, and utilize safer reagents. longdom.org

Key areas of research include:

Biocatalysis: Employing enzymes such as ketoreductases, transaminases, or lipases offers a promising avenue. rsc.orgresearchgate.net Enzymatic reactions are renowned for their high stereoselectivity and ability to operate under mild aqueous conditions, thereby reducing the reliance on volatile organic solvents and harsh reagents. researchgate.net The development of bespoke enzymes through directed evolution could further optimize the synthesis for this specific target.

Catalytic Asymmetric Synthesis: Moving away from stoichiometric chiral auxiliaries towards catalytic methods is crucial. This includes asymmetric hydrogenation, aminohydroxylation, or the catalytic asymmetric ring opening (ARO) of suitable meso-epoxides, which are highly atom-economical processes. nih.govdiva-portal.org

Renewable Starting Materials: Investigating synthetic pathways that begin from bio-based feedstocks instead of petroleum-derived precursors will be a significant step towards sustainability.

Alternative Solvents: The use of safer, recyclable, or biodegradable solvents like water, supercritical fluids, or bio-derived solvents will be explored to replace traditional, more hazardous options. longdom.org

Table 1: Comparison of Potential Green Synthetic Strategies
StrategyKey AdvantagesPotential ChallengesRelevant Research Area
Biocatalysis (e.g., Transaminases)High enantioselectivity, mild reaction conditions, aqueous media. rsc.orgEnzyme stability, substrate scope, product inhibition.Enzyme engineering, process optimization.
Asymmetric Ring Opening (ARO)High atom economy, access to functionalized chiral building blocks. nih.govCatalyst cost and recovery, limited to specific precursors.Development of novel, robust catalysts.
Use of Renewable FeedstocksReduced carbon footprint, sustainability. longdom.orgRequires development of entirely new synthetic routes.Biomass conversion, synthetic chemistry.
Supercritical FluidsLow environmental impact, tunable properties, easy removal. longdom.orgRequires specialized high-pressure equipment. researchgate.netProcess chemistry, reaction engineering.

Exploration of Novel Reactivity and Rearrangement Pathways

The sulfone group in the thiolan-1,1-dioxide ring imparts unique chemical properties, including thermal stability and the ability to stabilize adjacent carbanions. acs.orgresearchgate.net However, the full scope of its reactivity, particularly in concert with the vicinal amino and hydroxyl groups, is an area ripe for exploration.

Future investigations could focus on:

Ring-Opening and Ring-Expansion Reactions: Controlled cleavage of the C-S bonds in the sulfolane (B150427) ring could lead to novel linear chiral organosulfur compounds. mdpi.comnih.gov For instance, alpha-fluorination is known to weaken C-S bonds in sulfones, potentially enabling new transformations. nih.gov

Diels-Alder and Cycloaddition Reactions: Modification of the sulfolane ring to a sulfolene could open up pathways for its use as a diene in Diels-Alder reactions, allowing for the construction of complex polycyclic systems. rsc.org

Novel Rearrangements: The proximity of the amino and hydroxyl groups could facilitate unique intramolecular rearrangements under specific catalytic conditions, leading to unexpected and potentially valuable chiral scaffolds, such as chiral aziridines or oxazolidinones. acs.org

Organocatalysis: The compound itself, or its derivatives, could be explored as a novel chiral organocatalyst, leveraging the fixed stereochemical relationship between the amine and alcohol moieties to induce asymmetry in a variety of chemical transformations.

Advanced Computational Tools for Predicting Complex Stereochemical Outcomes

As synthetic ambitions grow more complex, the ability to predict reaction outcomes becomes increasingly valuable. Advanced computational chemistry offers powerful tools to model and forecast the behavior of molecules like this compound. researchgate.netsemanticscholar.org

Future research will likely involve:

Transition State Force Fields (TSFFs): The development of specific TSFFs for reactions involving the sulfolane scaffold can allow for rapid and accurate prediction of stereoselectivity. acs.orgnih.govacs.org Methods like Quantum-guided Molecular Mechanics (Q2MM) can generate reaction-specific force fields to screen for optimal catalysts and conditions computationally before experimental validation. acs.orgnih.gov

Density Functional Theory (DFT) Calculations: DFT can be used to investigate potential reaction mechanisms, predict the feasibility of novel rearrangement pathways, and understand the electronic structure of the molecule. mdpi.comresearchgate.net This can guide experimental work by identifying the most promising avenues for exploration.

Conformational Analysis: Understanding the preferred conformations of the flexible five-membered ring and how it interacts with catalysts or reagents is key to controlling stereochemical outcomes. Computational tools can provide detailed insights into the conformational landscape of the molecule and its derivatives.

Table 2: Application of Computational Tools in Future Research
Computational MethodPrimary ApplicationExpected Outcome
Quantum-guided Molecular Mechanics (Q2MM)Predicting enantioselectivity of catalytic reactions. acs.orgnih.govFaster screening of ligand libraries; rational catalyst design.
Density Functional Theory (DFT)Elucidating reaction mechanisms and predicting reactivity. mdpi.comIdentification of novel, energetically feasible reaction pathways.
Natural Bond Orbital (NBO) AnalysisStudying intramolecular interactions and charge distribution. researchgate.netsemanticscholar.orgUnderstanding the influence of the sulfone group on reactivity.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow manufacturing, which offers enhanced safety, consistency, and scalability. rsc.org Integrating the synthesis of this compound into these platforms is a logical next step.

Future directions include:

Flow-Based Synthesis: Developing a multi-step, continuous flow process for the synthesis of the target compound. rsc.org This could involve telescoping multiple reaction steps without intermediate purification, significantly improving efficiency. rsc.org

Immobilized Catalysts and Reagents: Utilizing packed-bed reactors with immobilized enzymes or heterogeneous catalysts can simplify product purification and enable catalyst recycling, aligning with green chemistry principles. rsc.orgnih.gov For instance, immobilized transaminases have been successfully used in flow systems for the synthesis of chiral amines. rsc.orgnih.gov

Process Intensification: Flow chemistry allows for precise control over reaction parameters (temperature, pressure, residence time), which can be used to intensify processes, improve yields, and potentially access reaction pathways not feasible in batch. acs.org

Automated Optimization: Coupling flow reactors with real-time analytics and machine learning algorithms can enable automated optimization of reaction conditions, rapidly identifying the ideal parameters for yield and selectivity.

Expanding the Scope of Derivatization for New Chiral Scaffolds and Reagents

The true value of a chiral building block lies in its versatility and the diversity of structures that can be derived from it. nih.gov this compound is an excellent starting point for the creation of a wide array of new chiral molecules.

Unexplored avenues include:

Novel Chiral Ligands: The amino alcohol moiety is a classic motif for chiral ligands used in asymmetric catalysis. diva-portal.org Derivatization of the amine and alcohol groups can lead to new bidentate or tridentate ligands for metal-catalyzed reactions.

Chiral Fragments for Drug Discovery: The rigid sulfolane core can be incorporated into fragment libraries for fragment-based lead discovery (FBLD). nih.gov Systematic derivatization can produce a family of related compounds with diverse properties for screening against biological targets. acs.orgnih.gov

Scaffolds for Diversity-Oriented Synthesis (DOS): The compound can serve as a starting scaffold for DOS, where a series of reactions are used to rapidly generate a library of structurally complex and diverse small molecules. diva-portal.org

Synthesis of Other Chiral Building Blocks: The compound can be used as a precursor to other valuable chiral synthons, such as enantioenriched ketones, diols, or diamines, through stereospecific transformations. acs.org A recent chromium-catalyzed method for creating β-amino alcohols from simple starting materials highlights the ongoing demand for novel synthetic strategies for these frameworks. westlake.edu.cn

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S,4S)-4-amino-1,1-dioxothiolan-3-ol, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : The synthesis typically involves cyclization of thiolane precursors with controlled oxidation to introduce the sulfone group. For example, thiolactams or thiolane derivatives can react with oxidizing agents like mCPBA (meta-chloroperbenzoic acid) under anhydrous conditions to form the 1,1-dioxo moiety. Stereochemical control is achieved using chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) or enantioselective enzymatic resolution . Reaction temperature (-20°C to 25°C) and solvent polarity (acetonitrile vs. DCM) critically impact diastereomeric excess (de), which should be monitored via chiral HPLC.

Q. How can researchers validate the structural configuration of this compound?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography to resolve absolute stereochemistry (if crystalline derivatives are obtainable).
  • NMR spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR chemical shifts with computational predictions (e.g., DFT calculations). Key signals include the sulfone group (δ\delta~3.5–4.0 ppm for adjacent protons) and the amino group (δ\delta~1.5–2.5 ppm, broad).
  • Chiral derivatization : React with Mosher’s acid chloride to analyze enantiopurity via 19F^{19}F-NMR .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies in aqueous buffers (pH 2–10) at 25°C and 40°C show:

  • Acidic conditions (pH < 4) : Hydrolysis of the sulfone group is minimal (<5% degradation over 72 hours).
  • Basic conditions (pH > 8) : Rapid degradation (>30% in 24 hours) due to nucleophilic attack on the dioxothiolane ring.
  • Solid-state stability : Store at -20°C under nitrogen to prevent oxidation of the amino group. Use TGA/DSC to assess thermal decomposition thresholds (~150°C onset) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., ring puckering). Strategies include:

  • Variable-temperature NMR : Identify conformational exchange broadening (e.g., coalescence temperatures for ring protons).
  • Solvent screening : Compare DMSO-d6 (hydrogen-bonding) vs. CDCl3 (non-polar) to isolate solvent-induced shifts.
  • DFT optimization : Use Gaussian09 with implicit solvent models (e.g., SMD) to refine theoretical shifts .

Q. What experimental designs mitigate racemization during functionalization of the amino group?

  • Methodological Answer : Racemization occurs during nucleophilic substitutions (e.g., acylation). Mitigation strategies:

  • Low-temperature reactions : Perform acylations at -15°C using Schlenk techniques.
  • Protecting groups : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to shield the amino group, followed by deprotection under mild acidic conditions (e.g., TFA/DCM).
  • Kinetic monitoring : Use inline IR spectroscopy to track reaction progress and minimize exposure to racemization-prone intermediates .

Q. How does the stereochemistry of this compound influence its bioactivity in drug discovery contexts?

  • Methodological Answer : The (3S,4S) configuration enhances binding to chiral targets (e.g., enzymes with thiamine-dependent active sites). Case studies:

  • Antiviral activity : The cis-3,4 diol moiety mimics ribose in nucleoside analogs, showing IC50_{50} values < 1 μM against RNA viruses.
  • Synergistic effects : Co-administration with prodrugs (e.g., remdesivir derivatives) improves metabolic stability by 40% in hepatic microsome assays.
  • Structure-activity relationship (SAR) : Epimerization to (3R,4R) reduces potency by >10-fold, confirming stereodependence .

Q. What computational tools are best suited for modeling the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to predict binding to sulfotransferases or cytochrome P450 isoforms.
  • MD simulations : AMBER or GROMACS for analyzing sulfone ring flexibility in aqueous vs. lipid bilayer environments.
  • Reactivity descriptors : Calculate Fukui indices (Gaussian09) to identify nucleophilic/electrophilic sites for functionalization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values (e.g., DMSO vs. aqueous buffers)?

  • Methodological Answer : Solubility variations arise from aggregation or protonation states. Resolve via:

  • Dynamic light scattering (DLS) : Detect nanoaggregates in DMSO.
  • pH-solubility profiling : Measure solubility at physiological pH (7.4) using shake-flask methods with UV/Vis quantification.
  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility (>50 mg/mL) without altering stereochemistry .

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